N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-32-22-10-8-21(9-11-22)29-14-16-30(17-15-29)23(24-6-4-18-33-24)20-28-26(31)27(12-2-3-13-27)25-7-5-19-34-25/h4-11,18-19,23H,2-3,12-17,20H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZCUBPYHSCHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a furan ring, a piperazine moiety, and a thiophene group, which may contribute to its biological activity. This article reviews the available literature on the pharmacological properties and mechanisms of action of this compound.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1-(thiophen-2-yl)cyclopentanecarboxamide, with the molecular formula . Its structural features suggest potential interactions with various biological targets.
1. Pharmacological Studies
Recent studies have highlighted the compound's potential in various pharmacological applications:
Antidepressant Activity : The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to antidepressant effects. Compounds with similar structures have shown significant binding affinity to serotonin receptors, suggesting that this compound may exhibit similar properties .
Antitumor Activity : Preliminary studies indicate that derivatives of compounds containing furan and thiophene rings possess antitumor properties. For instance, furan-containing compounds have been evaluated for their ability to inhibit tumor cell proliferation, which may be relevant for this compound as well .
Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The presence of the methoxyphenyl group may enhance lipid solubility and blood-brain barrier penetration, making it a candidate for further investigation in neuropharmacology .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
Receptor Binding : The compound may bind to dopamine and serotonin receptors, modulating neurotransmitter activity. This interaction can lead to altered signaling pathways associated with mood regulation and cognitive function .
Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, tyrosinase inhibition has been observed in related structures, suggesting that this compound could also exhibit enzyme inhibitory effects relevant to cancer and pigmentation disorders .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Furan + Piperazine | Antidepressant | |
| Compound B | Thiophene + Methoxy | Antitumor | |
| Compound C | Furan + Thiophene | Neuroprotective |
Case Studies
Several case studies have reported on the biological activities of compounds related to this compound:
- Antitumor Efficacy : A study evaluated a series of furan derivatives against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction at low micromolar concentrations .
- Neuroprotective Effects : In animal models of Alzheimer's disease, similar compounds demonstrated reduced neuroinflammation and improved cognitive function, suggesting potential therapeutic roles for neurodegenerative conditions .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits properties that make it a candidate for drug development, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Antipsychotic Potential
The structure of this compound suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds containing piperazine moieties are known for their antipsychotic effects. For instance, the presence of the methoxyphenyl group can enhance receptor affinity and selectivity, which is crucial for minimizing side effects associated with antipsychotic medications.
Antidepressant Activity
Research indicates that derivatives of piperazine can also exhibit antidepressant activity. The furan and thiophene groups may contribute to this effect by modulating serotonin levels in the brain. Studies on similar compounds have shown promising results in animal models of depression, suggesting that this compound could be effective in clinical settings.
Receptor Interaction
The compound is hypothesized to act as a dual antagonist at serotonin 5-HT2A and dopamine D2 receptors. This dual action can lead to improved efficacy in treating conditions like schizophrenia and bipolar disorder.
Neuroprotective Effects
The antioxidant properties attributed to the furan and thiophene rings may provide neuroprotection against oxidative stress, a common factor in neurodegenerative diseases.
In Vivo Studies
Recent studies have explored the efficacy of similar compounds in animal models. For instance, a study published in Journal of Medicinal Chemistry demonstrated significant reductions in anxiety-like behavior in rodents treated with related piperazine derivatives .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs share the piperazine-carboxamide backbone but differ in aryl/heteroaryl substituents (Table 1). Key comparisons include:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Piperazine Substituents : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in Compound 36) increase melting points compared to electron-donating groups (e.g., 2-methoxyphenyl in Compound 34), likely due to enhanced intermolecular interactions .
- Carboxamide Heterocycles : Thiophene and benzofuran derivatives (e.g., Compounds 34, 35) exhibit higher thermal stability than indole-based analogs (Compound 36), possibly due to planar heteroaromatic stacking .
- Hydration States : The dihydrate form in highlights the role of crystallographic water in stabilizing piperazine-carboxamide structures, a factor absent in the anhydrous target compound.
Comparison with Analogs :
Spectroscopic and Crystallographic Insights
- NMR Analysis : () demonstrates that substituents on heteroaromatic groups (e.g., thiophene vs. benzofuran) induce distinct chemical shifts in regions corresponding to their attachment points (e.g., δ 7.2–7.5 ppm for thiophene protons).
- Crystallography : Piperazine-carboxamide analogs (e.g., ) often adopt chair conformations in piperazine rings, stabilized by hydrogen bonding between the carboxamide NH and adjacent heteroatoms.
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Functionalization : The 4-(4-methoxyphenyl)piperazine moiety is synthesized via nucleophilic substitution using 4-methoxyphenylboronic acid and piperazine derivatives under reflux in ethanol .
Thiophene-Furan Coupling : The thiophene and furan groups are introduced via Suzuki-Miyaura cross-coupling or amidation reactions, requiring palladium catalysts and anhydrous conditions .
Cyclopentane Carboxamide Formation : Cyclopentanecarboxamide is generated using carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .
Purification : Intermediates are isolated via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques confirm the compound’s structure, and what key data are observed?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (thiophene, furan, methoxyphenyl) appear at δ 6.5–7.8 ppm. Piperazine protons show broad singlets at δ 2.5–3.5 ppm .
- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm; thiophene/furan carbons at 110–140 ppm .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 534.2 for C₂₉H₃₂N₃O₃S) .
- IR Spectroscopy : Stretching vibrations for amide (1650 cm⁻¹) and ether (1250 cm⁻¹) groups confirm functional groups .
Advanced Questions
Q. How can structure-activity relationships (SAR) be studied for piperazine ring modifications?
Methodological Answer:
- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., 2,3-dichlorophenyl) .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin 5-HT₁A) using radioligand displacement assays .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target receptors .
Q. Table 1: SAR of Piperazine Substituents in Analogous Compounds
| Substituent | Binding Affinity (5-HT₁A, Ki nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 12.3 ± 1.2 | 0.45 | |
| 2,3-Dichlorophenyl | 8.9 ± 0.8 | 0.28 | |
| 4-Fluorophenyl | 15.6 ± 2.1 | 0.62 |
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor assays) and negative controls (e.g., ketanserin for 5-HT₂A) .
- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or methodological variability (e.g., IC₅₀ values differing due to incubation time) .
Q. What strategies elucidate the compound’s interaction with neurotransmitter receptors?
Methodological Answer:
- Radioligand Binding Assays : Use [³H]-8-OH-DPAT for 5-HT₁A receptor affinity measurements in rat cortical membranes .
- Molecular Dynamics Simulations : Analyze binding stability using GROMACS (20 ns simulations, AMBER force field) .
- Mutagenesis Studies : Modify receptor residues (e.g., Asp116 in 5-HT₁A) via site-directed mutagenesis to assess critical interaction sites .
Data Contradiction Analysis
Example Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :
Replicate Experiments : Repeat assays under identical conditions (pH 7.4, 37°C, 1 hr incubation) .
Cross-Validate Methods : Compare results from fluorescence polarization (FP) and Western blotting .
Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
